(2E)-4-bromo-N,N-dimethylbut-2-enamide
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Overview
Description
(2E)-4-bromo-N,N-dimethylbut-2-enamide is an organic compound characterized by the presence of a bromine atom and an amide group attached to a but-2-ene backbone
Preparation Methods
The synthesis of (2E)-4-bromo-N,N-dimethylbut-2-enamide typically involves the bromination of N,N-dimethylbut-2-enamide. This can be achieved through the reaction of N,N-dimethylbut-2-enamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure complete bromination.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
(2E)-4-bromo-N,N-dimethylbut-2-enamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-4-bromo-N,N-dimethylbut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate specific biological targets, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-4-bromo-N,N-dimethylbut-2-enamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar compounds to (2E)-4-bromo-N,N-dimethylbut-2-enamide include other brominated amides and alkenes, such as:
- (2E)-4-chloro-N,N-dimethylbut-2-enamide
- (2E)-4-iodo-N,N-dimethylbut-2-enamide
- (2E)-4-fluoro-N,N-dimethylbut-2-enamide
These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activity
Properties
Molecular Formula |
C6H10BrNO |
---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
4-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-8(2)6(9)4-3-5-7/h3-4H,5H2,1-2H3 |
InChI Key |
OFBHRFQOAARPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C=CCBr |
Origin of Product |
United States |
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